His-[D-2-ME-Trp]-Ala is a synthetic peptide that is part of the growth hormone secretagogue hexarelin, a compound known for its ability to stimulate growth hormone release. This peptide includes a modified tryptophan residue, which enhances its biological activity. The compound is primarily used in research settings to study its effects on growth hormone secretion and its interaction with various receptors, particularly the growth hormone secretagogue receptor 1a (GHS-R1a) and the CD36 receptor.
The peptide is synthesized using advanced techniques in peptide chemistry, particularly solid-phase peptide synthesis (SPPS). It has been studied for its pharmacological properties and potential therapeutic applications in areas such as metabolic disorders and age-related decline in growth hormone levels.
His-[D-2-ME-Trp]-Ala is classified as a peptide hormone analog. It belongs to a broader class of compounds known as growth hormone secretagogues, which stimulate the secretion of growth hormone from the pituitary gland.
The synthesis of His-[D-2-ME-Trp]-Ala typically employs solid-phase peptide synthesis (SPPS), specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
His-[D-2-ME-Trp]-Ala consists of a sequence of amino acids with specific modifications. The inclusion of D-2-methyltryptophan provides structural rigidity and potentially enhances receptor binding affinity.
His-[D-2-ME-Trp]-Ala participates in various biochemical interactions, primarily through receptor binding:
The binding affinity and efficacy of His-[D-2-ME-Trp]-Ala can be quantified through competitive binding assays and functional assays measuring hormone release in response to receptor activation.
His-[D-2-ME-Trp]-Ala acts by mimicking natural growth hormone secretagogues. Upon binding to GHS-R1a:
Studies have shown that His-[D-2-ME-Trp]-Ala exhibits significant potency in stimulating growth hormone release, with effective concentrations often measured in nanomolar ranges.
His-[D-2-ME-Trp]-Ala has several scientific applications:
Tryptophan (Trp) modifications represent a cornerstone in optimizing peptide therapeutics for enhanced receptor interactions and metabolic stability. Methylation at the indole ring’s 2-position (yielding 2-methyltryptophan) introduces steric hindrance that restricts rotational freedom, thereby stabilizing preferred conformations for target binding. This modification significantly enhances hydrophobic interactions with receptor pockets—a critical factor for peptides targeting G-protein-coupled receptors (GPCRs) like the growth hormone secretagogue receptor (GHSR) [1] [9]. For example, fluorination at Trp-5 alters electron distribution, potentially blocking metabolism by tryptophan hydroxylase and redirecting peptides toward specific pathways like immune modulation via indoleamine 2,3-dioxygenase (IDO1) [9]. Such targeted modifications enable researchers to fine-tune proteolytic resistance without compromising bioactivity.
Table 1: Impact of Tryptophan Modifications on Peptide Properties
Modification Type | Structural Consequence | Functional Outcome |
---|---|---|
2-Methylation (2-Me-Trp) | Increased steric bulk, restricted bond rotation | Enhanced hydrophobic packing in receptor binding sites |
5-Fluorination | Altered electron density, blocked metabolic sites | Resistance to hydroxylation; redirected metabolic pathways |
N1-Methylation | Disrupted hydrogen bonding | Altered enzyme substrate specificity (e.g., IDO1 inhibition) |
His-[D-2-ME-Trp]-Ala (molecular weight: 426.47 Da; CAS: TP1426) is a tripeptide fragment derived from hexarelin—a potent growth hormone-releasing peptide (GHRP) analogue. Hexarelin’s full sequence (His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂) incorporates D-2-methyltryptophan at position 2, a modification crucial for its bioactivity. This fragment retains the core pharmacophore responsible for receptor recognition, serving as a synthetic intermediate or structural probe for studying growth hormone (GH) secretagogue interactions [2] [5] [10]. Unlike unmodified GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂), hexarelin exhibits amplified GH-releasing efficacy due to the combined effects of D-chirality and 2-methylation in its Trp residue, which synergistically stabilize a bioactive conformation and hinder enzymatic degradation [3] [8].
Table 2: Key Peptides Incorporating Modified Tryptophan Residues
Peptide | Sequence | Target Receptor | Functional Role |
---|---|---|---|
GHRP-6 | His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂ | CD36/GHSR | Growth hormone release; anti-inflammatory effects |
Hexarelin | His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂ | GHSR | Potent GH secretion; cardioprotective activity |
EP80317 | Haic-D-Trp(2-Me)-D-Lys-Trp-D-Phe-Lys-NH₂ | CD36 | Selective CD36 modulation; anti-angiogenic effects |
His-[D-2-ME-Trp]-Ala | H-D-2-Me-Trp-A | N/A | Hexarelin fragment; structural studies |
The incorporation of D-amino acids—exemplified by D-2-Me-Trp in His-[D-2-ME-Trp]-Ala—confers profound advantages in therapeutic peptide engineering. D-stereoisomers resist proteolysis by endogenous enzymes (e.g., aminopeptidases), significantly extending plasma half-life. Studies demonstrate that peptides with >2 D-amino acid substitutions exhibit near-complete resistance to collagenase-type enzymes [4]. Furthermore, D-configurations promote β-turn formation, a topological motif essential for receptor activation. For instance, GHRP-6 analogues with D-Trp adopt turns that align aromatic residues for optimal CD36 binding, whereas L-conformers display random coil structures with reduced affinity [1] [3] [6]. This stereochemical strategy enables selective receptor engagement: hexarelin derivatives retain nanomolar affinity for GHSR but avoid off-target binding to ghrelin receptors, mitigating side effects like uncontrolled appetite stimulation [3] [8].
Table 3: Functional Advantages of D-Amino Acid Substitutions
Functional Attribute | Mechanism | Example from Search Results |
---|---|---|
Proteolytic Resistance | Altered stereochemistry evades enzyme active sites | dVPMS3 peptide (6 D-substitutions) resists collagenase degradation for >24h [4] |
Conformational Stability | Induction of β-turns and constrained loops | D-Trp in GHRP-6 stabilizes CD36-binding turn geometry [1] [3] |
Receptor Selectivity | Elimination of interactions with non-target receptors | Azapeptide GHRP-6 analogues lose GHSR binding but retain CD36 activity [1] |
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9